Di-tert-butyl azodicarboxylate

Description

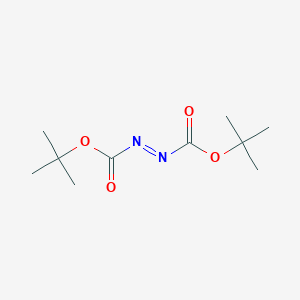

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (NE)-N-[(2-methylpropan-2-yl)oxycarbonylimino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O4/c1-9(2,3)15-7(13)11-12-8(14)16-10(4,5)6/h1-6H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKSQWQOAUQFORH-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N=NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870-50-8 | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000870508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 870-50-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.634 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Di-tert-butyl Azodicarboxylate (DBAD): A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Di-tert-butyl azodicarboxylate (DBAD), a versatile reagent in modern organic synthesis, is widely recognized for its critical role in a variety of chemical transformations. This guide provides a detailed overview of its properties, synthesis, applications, and the experimental protocols essential for its effective use in research and development, particularly within the pharmaceutical industry. Its CAS Number is 870-50-8 .[1][2]

Physicochemical and Safety Data

DBAD is a yellow crystalline solid that is insoluble in water but soluble in many common organic solvents.[3][4] Unlike its liquid analogues, diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD), DBAD's solid nature and the acid lability of its byproducts can offer advantages in product isolation and purification.[5][6]

Table 1: Physicochemical Properties of Di-tert-butyl Azodicarboxylate

| Property | Value | References |

| CAS Number | 870-50-8 | [1][2] |

| Molecular Formula | C₁₀H₁₈N₂O₄ | [1] |

| Molecular Weight | 230.26 g/mol | [2] |

| Appearance | Yellow crystals or crystalline powder | [3][5] |

| Melting Point | 89-92 °C | [2][3] |

| EINECS Number | 212-796-9 | |

| Synonyms | DBAD, Di-tert-butyl azodiformate, Bis(1,1-dimethylethyl)azodicarboxylate | [2] |

| Solubility | Insoluble in water; Soluble in organic solvents like dichloromethane and ethyl acetate. | [1][4] |

Table 2: Safety Information

| Hazard Statement | Precautionary Statement | References |

| Harmful if inhaled. Causes skin and eye irritation. May damage fertility or the unborn child. Causes damage to organs. | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat/sparks/open flames/hot surfaces. Keep container tightly closed. Do not breathe dust/fume/gas/mist/vapors/spray. |

Synthesis and Purification

While commercially available, DBAD can be prepared in the laboratory. A common synthetic route involves a two-step process. The first step is the preparation of di-tert-butyl hydrazodicarboxylate (di-tert-butylcarbazinecarboxylic acid), which is then oxidized to yield DBAD.[3]

References

- 1. Page loading... [guidechem.com]

- 2. Di-tert-butyl Azodicarboxylate (DtBAD) [commonorganicchemistry.com]

- 3. guidechem.com [guidechem.com]

- 4. Di-tert-butyl azodicarboxylate, 98% | Fisher Scientific [fishersci.ca]

- 5. Di-tert-Butyl azodicarboxylate | 870-50-8 [chemicalbook.com]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Di-tert-butyl Azodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of di-tert-butyl azodicarboxylate (DBAD), a versatile reagent in organic synthesis. The information is compiled from various scientific and chemical supplier resources, offering a centralized repository of its key characteristics.

Core Physical and Chemical Properties

Di-tert-butyl azodicarboxylate is a yellow crystalline solid at room temperature.[1][2][3] It is widely recognized for its utility in a range of chemical transformations, most notably the Mitsunobu reaction.[4]

Table 1: Quantitative Physical Properties of Di-tert-butyl Azodicarboxylate

| Property | Value | Source(s) |

| Molecular Formula | C10H18N2O4 | [1][5] |

| Molecular Weight | 230.26 g/mol | [3][4][5] |

| Appearance | Yellow crystals or crystalline powder | [1][2][3] |

| Melting Point | 85-92 °C (185-198 °F) | [2][3][4][6] |

| Boiling Point | 287.1 °C at 760 mmHg | [2][6] |

| Density | 1.1 ± 0.1 g/cm³ | [2] |

| Solubility | Insoluble in water. Soluble in most organic solvents, including dichloromethane, ethyl acetate, chloroform, and methanol. | [1][3][7][8][9] |

| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C (Predicted) | [6] |

| Flash Point | 107.2 ± 13.2 °C | [2][6] |

| Refractive Index | 1.460 | [2][6] |

Experimental Protocols for Property Determination

1. Melting Point Determination (Capillary Method)

This method is one of the most common for determining the melting point of a solid organic compound.[10]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer, mortar and pestle.

-

Procedure :

-

Ensure the di-tert-butyl azodicarboxylate sample is dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.[11]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[11][12]

-

Place the capillary tube into the heating block of the melting point apparatus.[10]

-

Heat the sample rapidly to about 15-20°C below the expected melting point (approximately 89-92°C).[12]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[11]

-

For high accuracy, repeat the determination at least twice and average the results.

-

2. Boiling Point Determination (Micro Scale Method)

Given that di-tert-butyl azodicarboxylate is a solid at room temperature, its boiling point is determined at reduced pressure or through methods suitable for high-boiling substances. A common laboratory method for small quantities is the micro-boiling point determination.

-

Apparatus : Small test tube, capillary tube (sealed at one end), thermometer, heating bath (e.g., oil bath or heating block), rubber band or wire to attach the capillary tube to the thermometer.

-

Procedure :

-

Place a small amount of the di-tert-butyl azodicarboxylate in a small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to a thermometer.

-

Heat the assembly in a heating bath.[13]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[13]

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the liquid begins to enter the capillary tube.[13]

-

3. Solubility Determination

A qualitative assessment of solubility in various solvents provides valuable information about the polarity and potential interactions of a compound.

-

Apparatus : Small test tubes, vortex mixer (optional), a selection of solvents (e.g., water, hexane, ethanol, dichloromethane).

-

Procedure :

-

Place approximately 10-20 mg of di-tert-butyl azodicarboxylate into a small test tube.[14]

-

Add 1 mL of the chosen solvent to the test tube.[15]

-

Vigorously shake or vortex the test tube for 1-2 minutes.[15]

-

Visually inspect the mixture to determine if the solid has dissolved completely, partially, or not at all. A compound is generally considered soluble if more than 30 mg dissolves in 1 mL of the solvent.

-

Repeat the process with a range of solvents of varying polarities to establish a solubility profile.

-

Chemical Reactivity and Workflow

Di-tert-butyl azodicarboxylate is a key reagent in the Mitsunobu reaction, which facilitates the conversion of a primary or secondary alcohol to a variety of functional groups, such as an ester, using a carboxylic acid and a phosphine, typically triphenylphosphine.

Below is a logical workflow for a typical Mitsunobu esterification reaction involving di-tert-butyl azodicarboxylate.

Caption: Workflow for a Mitsunobu esterification using DBAD.

Safety and Handling

Di-tert-butyl azodicarboxylate is an irritant to the skin, eyes, and respiratory system.[5][16] It should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety goggles, should be worn.[16] It is also light-sensitive and should be stored in a cool, dry place away from light.[1][7] While generally stable, it can be heat and shock-sensitive.[17] Always consult the Safety Data Sheet (SDS) before use.[16][18]

References

- 1. guidechem.com [guidechem.com]

- 2. echemi.com [echemi.com]

- 3. Buy Di-tert-butyl azodicarboxylate (EVT-463404) | 870-50-8 [evitachem.com]

- 4. Di-tert-butyl Azodicarboxylate (DtBAD) [commonorganicchemistry.com]

- 5. Di-tert-butyl azodicarboxylate | C10H18N2O4 | CID 97268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Di-tert-butyl azodicarboxylate, 98% | Fisher Scientific [fishersci.ca]

- 8. Di-tert-Butyl azodicarboxylate | 870-50-8 [chemicalbook.com]

- 9. indiamart.com [indiamart.com]

- 10. westlab.com [westlab.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: Boiling Points - Procedure [jove.com]

- 14. youtube.com [youtube.com]

- 15. scribd.com [scribd.com]

- 16. dcfinechemicals.com [dcfinechemicals.com]

- 17. cloudfront.zoro.com [cloudfront.zoro.com]

- 18. Di-tert-Butyl azodicarboxylate - Safety Data Sheet [chemicalbook.com]

Di-tert-butyl Azodicarboxylate: An In-Depth Technical Guide on its Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl azodicarboxylate (DBAD) is a versatile reagent in organic synthesis, primarily recognized for its role as a key component in the Mitsunobu reaction and as an efficient electrophilic aminating agent. This technical guide provides a comprehensive overview of the core mechanisms of action of DBAD, detailing its application in fundamental organic transformations. The document elucidates the intricate reaction pathways of the Mitsunobu reaction for both primary and secondary alcohols, the electrophilic amination of carbonyl compounds, and its utility in the synthesis of heterocyclic systems such as 2-amino-1,3,4-oxadiazoles. Detailed experimental protocols for key reactions are provided, and quantitative data, including reaction yields and conditions, are systematically summarized in tabular format. Furthermore, mechanistic pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear and concise understanding of the chemical processes. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals employing DBAD in the synthesis of complex organic molecules.

Introduction

Di-tert-butyl azodicarboxylate (DBAD) is a widely utilized reagent in modern organic synthesis, valued for its ability to facilitate a range of chemical transformations under mild conditions.[1] Its primary application lies in the Mitsunobu reaction, where, in conjunction with a phosphine, it enables the conversion of alcohols to a variety of other functional groups with inversion of stereochemistry.[1][2] Beyond the Mitsunobu reaction, DBAD serves as a potent electrophilic nitrogen source in amination reactions, particularly for the α-functionalization of carbonyl compounds.[3][4][5] The synthesis of nitrogen-containing heterocyclic compounds, which are prevalent in many biologically active molecules, can also be achieved using DBAD.[6][7][8] This guide will delve into the detailed mechanisms of action of DBAD in these key synthetic applications.

The Mitsunobu Reaction: A Detailed Mechanistic Overview

The Mitsunobu reaction is a cornerstone of organic synthesis that allows for the conversion of primary and secondary alcohols to esters, ethers, azides, and other functional groups.[1] The reaction proceeds with a characteristic inversion of stereochemistry at the alcohol carbon, making it a powerful tool in stereoselective synthesis.[2] Di-tert-butyl azodicarboxylate is frequently used as a milder and often more crystalline alternative to diethyl azodicarboxylate (DEAD).[1]

Mechanism of Action with Primary Alcohols

The reaction is initiated by the nucleophilic attack of a phosphine, typically triphenylphosphine (PPh₃), on one of the nitrogen atoms of DBAD. This results in the formation of a betaine intermediate. The acidic component of the reaction, such as a carboxylic acid, then protonates the betaine to form an ion pair. The alcohol subsequently attacks the activated phosphorus atom, leading to the formation of an alkoxyphosphonium salt and the di-tert-butyl hydrazinedicarboxylate byproduct. Finally, the conjugate base of the acidic component acts as a nucleophile, attacking the carbon atom bearing the activated hydroxyl group in an Sₙ2 fashion, resulting in the desired product with inverted stereochemistry and triphenylphosphine oxide.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. datapdf.com [datapdf.com]

- 8. Synthesis of 2-amino-1,3,4-oxadiazoles and 2-amino-1,3,4-thiadiazoles via sequential condensation and I2-mediated oxidative C–O/C–S bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]

Di-tert-butyl Azodicarboxylate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Di-tert-butyl azodicarboxylate (DBAD) is a versatile reagent in modern organic synthesis, prized for its utility in a range of chemical transformations. This guide provides an in-depth overview of its core applications, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers, scientists, and professionals in drug development.

Core Applications in Organic Synthesis

DBAD is primarily utilized in three key areas of organic synthesis: the Mitsunobu reaction, electrophilic amination of carbonyl compounds, and the synthesis of heterocyclic compounds. Its bulky tert-butyl groups often confer unique reactivity and selectivity compared to other azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD).

The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of organic synthesis that enables the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[1][2] DBAD, in conjunction with a phosphine (typically triphenylphosphine), facilitates this dehydration-redox condensation reaction.[1][2] A key advantage of using DBAD is the ease of removal of its hydrazine byproduct, which can be achieved by treatment with trifluoroacetic acid.[3]

General Reaction Scheme:

Caption: General workflow of the Mitsunobu reaction using DBAD.

Experimental Protocol: Esterification of a Primary Alcohol

This protocol describes a general procedure for the esterification of a primary alcohol using DBAD, triphenylphosphine, and a carboxylic acid.

-

Setup: To a solution of the primary alcohol (1.0 eq.) and carboxylic acid (1.5 eq.) in anhydrous tetrahydrofuran (THF) (0.1-0.2 M), add triphenylphosphine (1.5 eq.).

-

Reaction Initiation: Cool the mixture to 0 °C in an ice bath. To this solution, add DBAD (1.5 eq.) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

Add diethyl ether to the residue and stir for 10 minutes. The triphenylphosphine oxide byproduct will precipitate.

-

Filter the mixture through a pad of celite, washing with cold diethyl ether.

-

The filtrate contains the desired ester and the di-tert-butyl hydrazodicarboxylate byproduct.

-

-

Purification:

-

Concentrate the filtrate.

-

To the residue, add a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) at 0 °C to decompose the hydrazodicarboxylate byproduct.[3]

-

After stirring for 30 minutes, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Quantitative Data for Representative Mitsunobu Reactions with DBAD

| Alcohol Substrate | Nucleophile | Product | Yield (%) | Reference |

| Acyclic secondary alcohol | p-Nitrobenzoic acid | Inverted ester | 75 | [4] |

| Polyol (cyclic) | Intramolecular etherification | Cyclic ether | 50 | [4] |

Electrophilic α-Amination of Carbonyl Compounds

DBAD serves as an effective electrophilic nitrogen source for the α-amination of various carbonyl compounds, including ketones, esters, and oxindoles.[5][6] This reaction provides a direct route to α-amino carbonyl derivatives, which are valuable building blocks in medicinal chemistry. Enantioselective variants of this reaction have been developed using chiral catalysts.[5]

General Reaction Scheme:

Caption: Workflow for the α-amination of carbonyl compounds using DBAD.

Experimental Protocol: Enantioselective α-Amination of a β-Keto Ester

This protocol is adapted from studies on the enantioselective α-amination of 1,3-dicarbonyl compounds.[6]

-

Setup: In a reaction vial, dissolve the β-keto ester (1.0 eq.) and the chiral squaramide catalyst (0.02 eq.) in toluene (0.5 M).

-

Reaction Initiation: Stir the solution at room temperature for 10 minutes. Cool the mixture to -20 °C. Add Di-tert-butyl azodicarboxylate (DBAD) (1.2 eq.) to the reaction mixture.

-

Reaction Progression: Stir the reaction at -20 °C for 24-48 hours, monitoring by TLC until the starting material is consumed.

-

Work-up and Purification:

-

Concentrate the reaction mixture directly onto silica gel.

-

Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired α-hydrazino-β-keto ester.

-

Quantitative Data for Enantioselective α-Amination with DBAD

| β-Keto Ester Substrate | Chiral Catalyst | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 2-Methyl-1-indanone derivative | Zn-ProPhenol complex | 98 | 97 | [5] |

| 1-Tetralone derivative | Zn-ProPhenol complex | 95 | 92 | [5] |

| Cyclic β-ketoester | Squaramide derivative | 97 | 95 | [6] |

Synthesis of Heterocyclic Compounds

DBAD is a valuable reagent in the synthesis of nitrogen-containing heterocycles. One notable application is in the construction of 1,2,4-triazoles and their precursors, 1,2,4-triazolines.[7]

Experimental Protocol: Synthesis of a 1,2,4-Triazoline Derivative

This protocol is based on the reaction of DBAD with a 2-azidoacrylate, initiated by triphenylphosphine.[7]

-

Setup: In a round-bottom flask, dissolve the 2-azidoacrylate (1.0 eq.) and triphenylphosphine (1.1 eq.) in anhydrous toluene (0.2 M).

-

Reaction Initiation: Add Di-tert-butyl azodicarboxylate (DBAD) (1.1 eq.) to the solution at room temperature.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up and Purification:

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 1,2,4-triazoline product.

-

Applications in Pharmaceutical and Materials Science

The versatility of DBAD extends to its application in the synthesis of complex molecules with biological activity and in the modification of polymers.

Role in Drug Development

While direct incorporation of the DBAD-derived moiety into a final drug structure is uncommon, its use in key synthetic steps is crucial for constructing complex intermediates. For instance, the Mitsunobu reaction employing DBAD is a powerful tool for stereochemical inversion, a critical step in the synthesis of many chiral drug molecules. Its precursor, di-tert-butyl hydrazodicarboxylate, is a starting material in the multi-step synthesis of compounds like aminobicyclopyrazolone hydrochloride, a key intermediate in pharmaceutical research.

Applications in Polymer Chemistry

In the field of polymer chemistry, DBAD can function as a radical initiator or a chain transfer agent.[8] Its predictable decomposition under specific thermal or photochemical conditions allows for controlled initiation of polymerization, influencing the molecular weight and architecture of the resulting polymers. This control is essential for fine-tuning the physical and mechanical properties of materials such as strength, flexibility, and thermal resistance.[8]

Conclusion

Di-tert-butyl azodicarboxylate is a powerful and versatile reagent with significant applications in organic synthesis, particularly in the Mitsunobu reaction and α-amination of carbonyl compounds. Its utility in constructing complex molecular architectures makes it an invaluable tool for researchers in academia and industry, especially those engaged in drug discovery and materials science. The detailed protocols and quantitative data provided in this guide serve as a practical resource for the effective application of DBAD in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives [beilstein-journals.org]

- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Enantioselective α-Amination of 1,3-Dicarbonyl Compounds Using Squaramide Derivatives as Hydrogen Bonding Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Safe Handling of Di-tert-butyl Azodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl azodicarboxylate (DBAD) is a versatile reagent widely employed in organic synthesis, notably in the Mitsunobu reaction for the formation of carbon-nitrogen bonds.[1] Its utility, however, is matched by significant safety considerations owing to its thermal instability and hazardous properties. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of DBAD in a laboratory and drug development setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe working environment.

Hazard Identification and Classification

Di-tert-butyl azodicarboxylate is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its irritant properties and potential for thermal decomposition.

-

Eye Irritation (Category 2A): Causes serious eye irritation.[2][3]

-

Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[2][3]

Signal Word: Warning[4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

In addition to the formal GHS classification, it is crucial to recognize that DBAD is a thermally sensitive and potentially shock-sensitive compound.[5] It is also described as a flammable solid.[4]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of DBAD is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₈N₂O₄ | [1] |

| Molecular Weight | 230.26 g/mol | [1] |

| Appearance | Yellow crystalline powder | [1][6] |

| Melting Point | 89 - 92 °C | [7][8] |

| Solubility | Insoluble in water; soluble in organic solvents like dichloromethane. | [1] |

| Stability | Generally stable under standard conditions, but sensitive to heat, shock, and light. | [1][5] |

Toxicological and Thermal Hazard Data

Quantitative data on the toxicity and thermal hazards of di-tert-butyl azodicarboxylate are critical for risk assessment.

Acute Toxicity

| Test | Species | Route | Value | Reference(s) |

| LD50 (for 20% solution in Toluene) | Rat | Oral | 636 mg/kg (Toluene) | [1] |

| LD50 (for 20% solution in Toluene) | Rabbit | Dermal | 14100 uL/kg (Toluene) | [1] |

| LC50 (for 20% solution in Toluene) | Rat | Inhalation | 49 gm/m³ / 4H (Toluene) | [1] |

Thermal Decomposition and Explosive Properties

DBAD is known to be thermally unstable. Studies have been conducted to quantify its decomposition behavior and explosive potential.

| Parameter | Value | Reference(s) |

| Onset of Decomposition | 95.84 °C to 120.46 °C (increases with heating rate) | [5] |

| Heat of Decomposition (ΔH) | 699.85 ± 52.88 kJ/kg | [5] |

| Self-Accelerating Decomposition Temperature (SADT) | 63.95 °C (calculated for a 25 kg package) | [5] |

| Explosive Power (Trauzl Test) | No explosive power observed | [2] |

| Sensitivity to Intense Heat (Koenen Test) | No explosive behavior observed | [2] |

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to the use of appropriate personal protective equipment and engineering controls is mandatory when handling DBAD.

| Control Measure | Specification | Reference(s) |

| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. | [4][5] |

| Eye/Face Protection | Chemical safety goggles or a face shield. | [4][5] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat. | [5] |

| Respiratory Protection | If working outside a fume hood or if dust is generated, use a NIOSH-approved respirator. | [5] |

Safe Handling, Storage, and Disposal

Handling

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe dust.[4]

-

Keep away from heat, sparks, open flames, and other ignition sources.[4]

-

Ground and bond container and receiving equipment to prevent static discharge.[4][9]

-

Use only non-sparking tools.[9]

-

Do not handle until all safety precautions have been read and understood.[9]

Storage

-

Store in a cool, dry, well-ventilated place.[2][6] Recommended storage temperature is 2-8°C.[6][8]

-

Keep container tightly closed.[2]

-

Protect from light.[4]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and alcohols.[7]

Spill and Disposal Procedures

-

Spills: In case of a spill, absorb with dry earth, sand, or other non-combustible material.[5] Do not touch spilled material. Prevent entry into sewers or confined areas.[5]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve dissolving the material in a combustible solvent and burning in a chemical incinerator.[5]

First Aid Measures

Immediate and appropriate first aid is crucial in the event of exposure.

| Exposure Route | First Aid Procedure | Reference(s) |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention. | [5] |

| Skin Contact | Immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention. | [5] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. | [5] |

| Ingestion | Do NOT induce vomiting. Lower the head so that vomit will not re-enter the mouth and throat. Loosen tight clothing. Get immediate medical attention. | [5][9] |

Experimental Protocols for Hazard Assessment

The following are summaries of key experimental methodologies used to assess the thermal and explosive hazards of substances like DBAD.

Thermal Stability Analysis (Differential Scanning Calorimetry - DSC)

-

Objective: To determine the onset temperature and heat of decomposition.

-

Methodology: A small sample (typically 2-5 mg) of DBAD is placed in a sealed stainless steel crucible.[2] The sample is heated at a constant rate (e.g., 0.5 to 40 K/min) alongside an empty reference crucible.[2] The difference in heat flow required to maintain both at the same temperature is measured. Exothermic events, such as decomposition, are detected as a release of energy. The onset temperature is the temperature at which this exothermic event begins, and the area under the peak corresponds to the heat of decomposition.[2]

Self-Accelerating Decomposition Temperature (SADT) Determination

-

Objective: To determine the lowest temperature at which a substance in its commercial packaging will undergo self-accelerating decomposition.

-

Methodology: The SADT can be determined through various tests, including the UN Test H.4 (Heat Accumulation Storage Test).[2] In this test, a sample is placed in a Dewar vessel, which mimics the heat loss characteristics of a larger package. The vessel is then stored in an oven at a constant temperature for a week. The test is repeated at different temperatures until the temperature is found at which the sample temperature rises more than 6°C above the oven temperature.[6] The SADT can also be calculated from calorimetric data (like that from DSC) using thermal explosion theory models.[5]

Explosive Properties Testing

-

Koenen Test (UN Test E.1): This test determines the sensitivity of a substance to intense heat under confinement. The sample is placed in a steel tube with an orifice plate of a specific diameter. The tube is heated, and the effect (e.g., explosion, fragmentation of the tube) is observed. The limiting diameter at which an explosion occurs is determined. For DBAD, no explosive behavior was observed.[2]

-

Trauzl Test: This test measures the explosive power of a substance. A 10-gram sample is detonated inside a lead block. The increase in the volume of the cavity created by the explosion is measured. DBAD showed no explosive power in this test.[1][2]

-

BAM Fallhammer Test: This test determines the sensitivity of a substance to impact. A specified weight is dropped from varying heights onto a sample. The minimum height at which ignition or decomposition occurs is determined.[2]

Logical Workflow for Safe Handling of Di-tert-butyl Azodicarboxylate

The following diagram illustrates the logical workflow for ensuring the safe handling of DBAD in a research and development environment.

Caption: Logical workflow for the safe handling of Di-tert-butyl Azodicarboxylate.

Conclusion

Di-tert-butyl azodicarboxylate is an invaluable reagent in modern organic synthesis. However, its potential hazards, particularly its thermal sensitivity and irritant properties, necessitate a rigorous and informed approach to its handling. By understanding its properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling and emergency procedures, researchers and drug development professionals can effectively mitigate the risks associated with its use. This guide serves as a foundational document to foster a culture of safety in the laboratory.

References

- 1. Trauzl lead block test - Wikipedia [en.wikipedia.org]

- 2. mueller-instruments.de [mueller-instruments.de]

- 3. dekra.us [dekra.us]

- 4. researchgate.net [researchgate.net]

- 5. cloudfront.zoro.com [cloudfront.zoro.com]

- 6. ozm.cz [ozm.cz]

- 7. m.youtube.com [m.youtube.com]

- 8. etusersgroup.org [etusersgroup.org]

- 9. youtube.com [youtube.com]

Di-tert-butyl Azodicarboxylate: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl azodicarboxylate (DBAD) is a versatile reagent widely employed in organic synthesis, most notably as a key component in the Mitsunobu reaction for the formation of esters, ethers, and other functional groups with inversion of stereochemistry. Its efficacy and utility in drug development and materials science are often dependent on its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of DBAD, outlines a general protocol for its solubility determination, and illustrates a typical experimental workflow where DBAD is utilized.

Data Presentation: Solubility of Di-tert-butyl Azodicarboxylate

Quantitative solubility data for di-tert-butyl azodicarboxylate in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on empirical observations from various sources, a qualitative summary of its solubility has been compiled. The principle of "like dissolves like" generally governs its solubility, with DBAD, a relatively nonpolar molecule, exhibiting good solubility in a range of common organic solvents.

Table 1: Qualitative Solubility of Di-tert-butyl Azodicarboxylate (DBAD) in Common Organic Solvents

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility of DBAD |

| Non-Polar Solvents | |||

| Hexane | 0.1 | 1.88 | Soluble |

| Toluene | 2.4 | 2.38 | Soluble |

| Diethyl Ether | 2.8 | 4.34 | Soluble |

| Polar Aprotic Solvents | |||

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Soluble |

| Ethyl Acetate | 4.4 | 6.02 | Soluble[1] |

| Dichloromethane (DCM) | 3.1 | 9.08 | Soluble[1] |

| Acetone | 5.1 | 20.7 | Soluble |

| Acetonitrile | 5.8 | 37.5 | Soluble |

| Polar Protic Solvents | |||

| Chloroform | 4.1 | 4.81 | Sparingly Soluble[2] |

| Methanol | 5.1 | 32.7 | Slightly Soluble[2] |

| Ethanol | 4.3 | 24.5 | Soluble |

| Aqueous Solvent | |||

| Water | 10.2 | 80.1 | Insoluble[1] |

Disclaimer: The solubility descriptions are based on qualitative reports and general principles of organic chemistry. For precise quantitative measurements, experimental determination is recommended.

Experimental Protocols

Protocol for Determining the Solubility of Di-tert-butyl Azodicarboxylate

This protocol outlines a general gravimetric method for determining the solubility of DBAD in a specific organic solvent at a given temperature.

Materials:

-

Di-tert-butyl azodicarboxylate (DBAD), solid

-

Selected organic solvent (analytical grade)

-

Saturated solution of DBAD in the chosen solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid DBAD to a vial containing a known volume of the selected organic solvent. An excess is ensured when undissolved solid remains after thorough mixing.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure saturation.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) into a syringe.

-

Attach a syringe filter to the syringe.

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish or vial. Record the exact volume of the filtered solution.

-

-

Solvent Evaporation:

-

Place the evaporation dish containing the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the DBAD (DBAD's melting point is 89-92°C).

-

Continue heating until all the solvent has evaporated and a constant weight of the solid DBAD is achieved.

-

-

Calculation of Solubility:

-

Measure the final weight of the evaporation dish with the dried DBAD.

-

Calculate the mass of the dissolved DBAD by subtracting the initial weight of the empty dish.

-

The solubility can be expressed in various units, such as:

-

g/100 mL: (mass of DBAD / volume of solvent) x 100

-

mol/L: (mass of DBAD / molecular weight of DBAD) / volume of solvent in L

-

-

Mandatory Visualization

Experimental Workflow for the Mitsunobu Reaction

The following diagram illustrates the typical workflow for a Mitsunobu reaction, a key application of di-tert-butyl azodicarboxylate (DBAD).

References

Di-tert-butyl Azodicarboxylate: A Comprehensive Technical Guide to Thermal Stability and Decomposition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Di-tert-butyl azodicarboxylate (DBAD) is a versatile reagent widely employed in organic synthesis, notably in the Mitsunobu reaction. Despite its utility, the thermal instability of DBAD presents significant safety challenges. This technical guide provides an in-depth analysis of the thermal stability and decomposition of DBAD. It consolidates quantitative data from various analytical techniques, details experimental protocols for thermal analysis, and outlines the decomposition pathways and products. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and application of this energetic compound.

Introduction

Di-tert-butyl azodicarboxylate (DBAD) is an organic compound with the chemical formula C10H18N2O4. It belongs to the class of azodicarboxylates, which are characterized by an azo group (-N=N-) flanked by two ester functional groups. The presence of bulky tert-butyl groups enhances its stability compared to other dialkyl azodicarboxylates like diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD). However, DBAD is still a thermally sensitive and potentially hazardous material that can undergo exothermic decomposition. A thorough understanding of its thermal behavior is paramount for its safe utilization in research and industrial settings.

Physicochemical Properties

A summary of the key physicochemical properties of DBAD is presented in Table 1.

Table 1: Physicochemical Properties of Di-tert-butyl Azodicarboxylate

| Property | Value |

| Chemical Formula | C10H18N2O4 |

| Molecular Weight | 230.26 g/mol |

| Appearance | Yellow crystalline powder |

| Melting Point | 90-92 °C |

| Solubility | Insoluble in water; soluble in organic solvents such as dichloromethane. |

| CAS Number | 870-50-8 |

Thermal Hazard and Decomposition Data

The thermal stability of DBAD has been investigated using various calorimetric techniques. The key parameters obtained from these studies are crucial for assessing its thermal hazards.

Calorimetric Data

Differential Scanning Calorimetry (DSC) and C80 Microcalorimetry are instrumental in determining the energetic properties of DBAD. Table 2 summarizes the quantitative data from these analyses. The onset temperature of decomposition is dependent on the heating rate, a characteristic feature of thermally unstable compounds.

Table 2: Thermal Decomposition Data for Di-tert-butyl Azodicarboxylate from DSC and C80 Microcalorimetry

| Parameter | Value | Analytical Method |

| Heat of Decomposition (ΔH) | 699.85 ± 52.88 kJ/kg | C80 Microcalorimeter |

| Activation Energy (Ea) | 28.58 to 52.03 kJ/mol | C80 Microcalorimeter (Friedman method) |

| Onset Temperature (T_onset) | 95.84 °C (at 2 °C/min) | DSC |

| 120.46 °C (at 10 °C/min) | DSC | |

| Peak Temperature (T_peak) | 129.99 °C (at 2 °C/min) | DSC |

| 165.79 °C (at 10 °C/min) | DSC | |

| Self-Accelerating Decomposition Temperature (SADT) | 63.95 °C (for a 25 kg package) | Calculated from Semenov model |

Comparative Thermal Stability

The thermal stability of DBAD is greater than that of other common azodicarboxylates like DEAD and DIAD. This is attributed to the electron-donating effect of the additional methyl groups in the tert-butyl substituents.[1] Table 3 provides a comparison of the heat of decomposition for these compounds.

Table 3: Comparison of Heat of Decomposition for Common Azodicarboxylates

| Compound | Heat of Decomposition (J/g) |

| Diethyl azodicarboxylate (DEAD) | -1466 |

| Diisopropyl azodicarboxylate (DIAD) | -778 |

| Di-tert-butyl azodicarboxylate (DBAD) | -632 |

Thermal Decomposition Mechanism and Products

The thermal decomposition of DBAD is a complex process involving the cleavage of several bonds. The proposed mechanism initiates with the homolytic cleavage of the C–O bond, followed by the breaking of C–C, N=N, and C–N bonds.[2][3]

The decomposition proceeds through the formation of various radical intermediates, which subsequently decompose or oxidize to form stable end products. The final decomposition products primarily consist of gaseous molecules such as nitrogen (N2), carbon dioxide (CO2), and water (H2O), along with other smaller organic fragments.[2][3]

Experimental Protocols for Thermal Analysis

Accurate assessment of the thermal stability of DBAD requires standardized experimental procedures. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC).

Differential Scanning Calorimetry (DSC)

Objective: To determine the onset temperature, peak decomposition temperature, and heat of decomposition of DBAD.

Methodology:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Crucibles: Stainless steel crucibles are recommended for their ability to withstand the pressure generated during decomposition.

-

Sample Preparation: A sample of 2-5 mg of DBAD is accurately weighed into a stainless steel crucible. The crucible is then hermetically sealed.

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a purge gas flow rate of 20 mL/min.

-

Temperature Program: The sample is heated at a constant rate (e.g., 2, 5, or 10 °C/min) over a temperature range that encompasses the decomposition of the material (e.g., from ambient to 300 °C).

-

Data Analysis: The onset temperature, peak temperature, and the area under the exothermic peak (which corresponds to the heat of decomposition) are determined from the resulting thermogram.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which DBAD begins to lose mass and to characterize its decomposition profile.

Methodology:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Crucible: An open ceramic (e.g., alumina) or platinum crucible.

-

Sample Preparation: A sample of 5-10 mg of DBAD is accurately weighed into the crucible.

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a purge gas flow rate of 20-50 mL/min to carry away decomposition products.

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a temperature range that covers the complete decomposition of the material (e.g., from ambient to 600 °C).

-

Data Analysis: The TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to identify the onset of decomposition and the temperatures of maximum mass loss rates.

Accelerating Rate Calorimetry (ARC)

Objective: To simulate a worst-case thermal runaway scenario under adiabatic conditions and determine the time-to-maximum rate of decomposition.

Methodology:

-

Instrument: An Accelerating Rate Calorimeter.

-

Sample Bomb: A spherical sample bomb made of a material compatible with DBAD (e.g., stainless steel or titanium).

-

Sample Preparation: A known amount of DBAD (typically 1-5 g) is loaded into the sample bomb. The bomb is then sealed.

-

Experimental Mode: The "Heat-Wait-Search" mode is typically employed.

-

Heat: The sample is heated in small temperature steps (e.g., 5 °C).

-

Wait: After each heating step, the system holds the temperature constant to allow for thermal equilibration.

-

Search: The instrument monitors the sample for any self-heating. If the rate of temperature rise exceeds a predefined threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

-

-

Adiabatic Tracking: Once self-heating is detected, the calorimeter heaters match the sample temperature, preventing heat loss to the surroundings. The temperature and pressure of the sample are continuously recorded as the decomposition reaction accelerates.

-

Data Analysis: The data is used to determine the onset temperature of the self-accelerating decomposition, the adiabatic temperature rise, the pressure increase, and the time-to-maximum rate (TMR).

Influence of Impurities and Solvents

The thermal stability of DBAD can be significantly affected by the presence of impurities or solvents.

-

Impurities: Residual reactants, byproducts from synthesis, or contaminants can potentially lower the decomposition temperature of DBAD. It is crucial to use high-purity DBAD for applications where thermal stability is a concern.

-

Solvents: While DBAD is often used in solution, the choice of solvent is critical. For instance, some sources indicate that toluene may not be suitable for suppressing the explosive properties of other azodicarboxylates like DEAD, and similar considerations should be given to DBAD solutions.[1]

Safety Recommendations

Given its thermal sensitivity, the following safety precautions are recommended when handling and storing DBAD:

-

Storage: Store in a cool, well-ventilated area, away from heat sources. The recommended storage temperature is typically 2-8 °C.[4]

-

Handling: Avoid friction, shock, and exposure to high temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Scale-up: When scaling up reactions involving DBAD, it is essential to perform a thorough thermal hazard assessment to understand the potential for thermal runaway.

Conclusion

Di-tert-butyl azodicarboxylate is a valuable reagent in organic synthesis, but its thermal instability necessitates a comprehensive understanding of its decomposition behavior. This technical guide has summarized the key thermal stability data, outlined the decomposition mechanism, and provided detailed experimental protocols for its thermal analysis. By adhering to the safety recommendations and utilizing the information presented herein, researchers and professionals can mitigate the risks associated with the use of DBAD and ensure its safe and effective application.

References

- 1. mt.com [mt.com]

- 2. cetco.com [cetco.com]

- 3. Simultaneous Thermogravimetric Analysis | Thermal Analysis | Hitachi High-Tech [hha.hitachi-hightech.com]

- 4. A simple criterion for gas chromatography/mass spectrometric analysis of thermally unstable compounds, and reassessment of the by-products of alkyl diazoacetate synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of Di-tert-butyl Azodicarboxylate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for di-tert-butyl azodicarboxylate (DBAD). Designed for researchers, scientists, and professionals in drug development, this document presents a comprehensive analysis of the compound's spectral characteristics, supported by detailed experimental protocols and data visualizations.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for di-tert-butyl azodicarboxylate.

¹H Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Solvent | Assignment |

| 1.51 | Singlet | CDCl₃ | tert-butyl protons (18H) |

¹³C Nuclear Magnetic Resonance (NMR) Data

| Chemical Shift (δ) ppm | Solvent | Assignment |

| 159.4 | CDCl₃ | Carbonyl Carbon (C=O) |

| 87.0 | CDCl₃ | Quaternary Carbon (C(CH₃)₃) |

| 27.9 | CDCl₃ | Methyl Carbon (-CH₃) |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2980 | C-H stretch (alkane) |

| ~1760 | C=O stretch (ester) |

| ~1370 | C-H bend (tert-butyl) |

| ~1160 | C-O stretch (ester) |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below to ensure reproducibility and accurate interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of di-tert-butyl azodicarboxylate (approximately 10-20 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL). The solution is then filtered through a pipette with a cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

Instrument Parameters:

-

Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

-

Solvent: CDCl₃

-

¹H NMR: Standard proton NMR experiments are conducted. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid di-tert-butyl azodicarboxylate is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Pressure is applied to ensure good contact between the sample and the crystal. Alternatively, a thin film of the sample can be prepared between two potassium bromide (KBr) plates.

Instrument Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR) or Transmission.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Data Acquisition: A background spectrum of the clean ATR crystal or KBr plates is recorded and subsequently subtracted from the sample spectrum.

Visualization of Experimental Workflow

The logical flow of spectroscopic analysis, from sample preparation to data interpretation, is illustrated in the following diagram.

The Genesis and Evolution of Azodicarboxylates in Synthetic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Azodicarboxylates, a class of compounds characterized by a central azo group flanked by two carboxylate moieties, have carved a unique and indispensable niche in the landscape of modern organic synthesis. From their initial discovery in the late 19th century to their celebrated role in the eponymous Mitsunobu reaction, these reagents have empowered chemists to forge crucial chemical bonds with precision and control. This technical guide provides an in-depth exploration of the discovery, history, and synthetic applications of azodicarboxylates, with a particular focus on diethyl azodicarboxylate (DEAD) and its analogs. Detailed experimental protocols for their synthesis and key reactions, alongside tabulated quantitative data and mechanistic diagrams, are presented to serve as a comprehensive resource for researchers and professionals in the field of chemical and pharmaceutical development.

Discovery and Historical Development

The journey of azodicarboxylates began in the late 19th century. In 1894, Johannes Thiele and Otto Stange reported the synthesis of diethyl azodicarboxylate, the archetypal member of this class of reagents. Their work, published in Justus Liebigs Annalen der Chemie, laid the foundational chemistry for what would become a cornerstone of synthetic methodology. However, the full potential of these compounds remained largely untapped for several decades.

It was not until 1967 that the synthetic utility of azodicarboxylates was truly catapulted into the limelight with the discovery of the Mitsunobu reaction by the Japanese chemist Oyo Mitsunobu. This reaction, which facilitates the dehydration between an alcohol and a nucleophile using a combination of a phosphine (typically triphenylphosphine) and an azodicarboxylate (most notably DEAD), revolutionized the field of organic synthesis.[1] The mild reaction conditions and, crucially, the predictable inversion of stereochemistry at the alcohol center, made it an invaluable tool for the synthesis of complex molecules, including natural products and pharmaceuticals.[2]

The significance of the Mitsunobu reaction spurred further research into the synthesis and application of a variety of azodicarboxylate esters, each with nuanced properties. Diisopropyl azodicarboxylate (DIAD), for instance, is often favored for its lower sensitivity and better solubility in some applications.[1] The development of polymer-supported and fluorous-tagged azodicarboxylates has also addressed challenges associated with product purification by simplifying the removal of the hydrazine byproduct.

Beyond the celebrated Mitsunobu reaction, the unique electronic properties of azodicarboxylates have led to their application in a diverse array of other transformations. They are potent dienophiles in Diels-Alder reactions, act as efficient oxidizing agents for the conversion of alcohols and thiols, and participate in various C-H activation and amination reactions.[3][4] This versatility ensures that azodicarboxylates remain a vital component of the modern synthetic chemist's toolkit.

Synthesis of Azodicarboxylates: A Historical and Modern Perspective

The original synthesis of diethyl azodicarboxylate by Thiele and Stange involved a two-step process starting from hydrazine. This fundamental approach, with modern refinements, remains the primary method for the preparation of azodicarboxylate esters.

General Synthesis Pathway

The synthesis begins with the reaction of hydrazine with two equivalents of an alkyl chloroformate to form the corresponding dialkyl hydrazodicarboxylate. This intermediate is then oxidized to the desired dialkyl azodicarboxylate.

Caption: General two-step synthesis of dialkyl azodicarboxylates.

Experimental Protocol: Synthesis of Diethyl Azodicarboxylate (DEAD)

This protocol is adapted from established laboratory procedures.[5]

Step 1: Synthesis of Diethyl Hydrazodicarboxylate

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of hydrazine hydrate (1.0 mol) in ethanol (500 mL) is cooled to 10°C in an ice bath.

-

Ethyl chloroformate (2.0 mol) is added dropwise while maintaining the temperature between 15 and 20°C.

-

After the addition is complete, a solution of sodium carbonate (1.0 mol) in water (500 mL) is added, and the mixture is stirred for an additional 30 minutes.

-

The resulting precipitate is collected by filtration, washed thoroughly with water, and dried in an oven at 80°C to yield diethyl hydrazodicarboxylate as a white solid.

-

Yield: 82-85%

-

Step 2: Oxidation to Diethyl Azodicarboxylate

-

A mixture of diethyl hydrazodicarboxylate (0.57 mol), benzene (500 mL), and water (500 mL) is placed in a three-necked flask equipped with a mechanical stirrer and a gas inlet tube.

-

The mixture is cooled in an ice bath, and chlorine gas is bubbled through the vigorously stirred solution. The reaction is monitored by the color change of the organic layer to orange-red.

-

The layers are separated, and the aqueous layer is extracted with benzene.

-

The combined organic layers are washed with water, 10% sodium bicarbonate solution until neutral, and then again with water.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation to afford diethyl azodicarboxylate as an orange-red liquid.

-

Yield: 81-83%

-

The Mitsunobu Reaction: Mechanism and Applications

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups with inversion of stereochemistry.[1]

Reaction Mechanism

The mechanism of the Mitsunobu reaction is complex and involves several key intermediates.

Caption: The mechanistic pathway of the Mitsunobu reaction.

Quantitative Data for the Mitsunobu Reaction

The following table summarizes the yields of various Mitsunobu reactions with different alcohol and nucleophile combinations.

| Alcohol | Nucleophile | Azodicarboxylate | Phosphine | Solvent | Yield (%) | Reference |

| (1R,2S,5R)-(-)-Menthol | 4-Nitrobenzoic acid | DEAD | PPh₃ | THF | 86 | [6] |

| Benzyl alcohol | Benzoic acid | DIAD | PPh₃ | THF | 95 | [2] |

| 2-Phenylethanol | Phthalimide | DEAD | PPh₃ | THF | 92 | [2] |

| Cyclohexanol | Thioacetic acid | DEAD | PPh₃ | THF | 88 | [2] |

| Geraniol | Acetic acid | DIAD | PPh₃ | THF | 90 | [2] |

| D-Ribose derivative | Carboxylic acid | DEAD | PPh₃ | Toluene | 89 | [2] |

| Trihydroxy phenol | (intramolecular) | DEAD | PPh₃ | Et₃N·HCl | 52 | [2] |

| Diol | Dibromo dione | DIAD | PPh₃ | THF | 80 | [2] |

| Diastereomeric alcohol | (intramolecular) | DEAD | PPh₃ | - | 92 | [7] |

Experimental Protocol: Mitsunobu Inversion of a Sterically Hindered Alcohol

This protocol details the inversion of (1R,2S,5R)-(-)-menthol using 4-nitrobenzoic acid.[6]

-

To a stirred solution of (1R,2S,5R)-(-)-menthol (19.2 mmol), 4-nitrobenzoic acid (77.2 mmol), and triphenylphosphine (76.6 mmol) in anhydrous tetrahydrofuran (150 mL) at 0°C under a nitrogen atmosphere, diethyl azodicarboxylate (77 mmol) is added dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight (approximately 14 hours).

-

The mixture is then heated to 40°C for 3 hours.

-

The solvent is removed under reduced pressure.

-

The residue is suspended in diethyl ether, and hexanes are added to precipitate the triphenylphosphine oxide and diethyl hydrazodicarboxylate byproducts.

-

The precipitate is removed by filtration, and the filtrate is concentrated.

-

The crude product is purified by flash chromatography on silica gel (eluting with 8% ether in hexanes) to afford the inverted nitrobenzoate ester as a white crystalline solid.

-

Yield: 85.6%

-

Beyond the Mitsunobu: Other Synthetic Applications

The utility of azodicarboxylates extends far beyond the Mitsunobu reaction, showcasing their versatility as reagents in organic synthesis.[3]

Diels-Alder Reactions

Azodicarboxylates are excellent dienophiles in [4+2] cycloaddition reactions with a wide range of dienes. The resulting adducts are valuable intermediates for the synthesis of nitrogen-containing heterocyclic compounds.

Oxidation Reactions

Azodicarboxylates can act as mild oxidizing agents. They are capable of converting thiols to disulfides and, in some cases, alcohols to aldehydes and ketones.

C-H Amination and Functionalization

In recent years, azodicarboxylates have been employed in various C-H activation and amination reactions.[3] These transformations allow for the direct introduction of nitrogen-containing functional groups into organic molecules, providing efficient routes to valuable compounds.

Quantitative Data for Non-Mitsunobu Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Azodicarboxylate | Catalyst/Conditions | Product Yield (%) | Reference |

| Diels-Alder | Cyclopentadiene | DEAD | - | Neat, 0°C | >95 | [8] |

| Ene Reaction | β-Pinene | DEAD | - | Neat, rt | 90 | [8] |

| Oxidation (Thiol to Disulfide) | Benzyl thiol | DEAD | - | CH₂Cl₂, rt | 98 | [4] |

| C-H Amination | Indole | DEAD | Cu(OTf)₂ | CH₃CN, 80°C | 92 | [4] |

| α-Amination of Ketone | Cyclohexanone | DIAD | Proline | DMSO, rt | 95 (99% ee) | [4] |

Conclusion

From their serendipitous discovery over a century ago to their current status as indispensable reagents, azodicarboxylates have had a profound impact on the field of organic synthesis. The development of the Mitsunobu reaction, in particular, stands as a testament to their power in enabling the construction of complex molecular architectures with high fidelity. As research continues to uncover new modes of reactivity and applications, the legacy of azodicarboxylates is set to endure, providing chemists with elegant and efficient solutions to synthetic challenges in drug discovery and materials science. This guide has provided a comprehensive overview of their history, synthesis, and key applications, offering a valuable resource for both seasoned researchers and those new to the field.

References

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. mdpi.com [mdpi.com]

- 8. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Di-tert-butyl Azodicarboxylate (DBAD) Mitsunobu Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mitsunobu reaction is a versatile and powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, azides, and thioethers, with inversion of stereochemistry.[1][2][3] The classical reaction employs a phosphine, typically triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[2][4] While highly effective, a significant drawback of the traditional Mitsunobu reaction is the formation of hydrazine byproducts that can be difficult to remove from the reaction mixture, often necessitating tedious chromatographic purification.[4]

A key modification to address this challenge is the use of di-tert-butyl azodicarboxylate (DBAD).[1][5] The corresponding di-tert-butyl hydrazodicarboxylate byproduct, formed during the reaction, can be readily decomposed into volatile and water-soluble compounds by treatment with trifluoroacetic acid (TFA).[1][5] This streamlined work-up procedure significantly simplifies product isolation and purification, making the DBAD-mediated Mitsunobu reaction an attractive alternative for cleaner and more efficient synthesis, particularly in the context of drug discovery and development where high purity is paramount.

Reaction Mechanism

The mechanism of the Mitsunobu reaction is a well-established, multi-step process. The key steps are as follows:

-

Betaine Formation: Triphenylphosphine, a potent nucleophile, attacks the electrophilic nitrogen of di-tert-butyl azodicarboxylate (DBAD) to form a zwitterionic adduct, often referred to as a betaine.

-

Proton Transfer: The betaine is a strong base and deprotonates the acidic nucleophile (e.g., a carboxylic acid) to form an ion pair.

-

Alkoxyphosphonium Salt Formation: The alcohol substrate is then activated by the phosphonium species, leading to the formation of a key intermediate, the alkoxyphosphonium salt, with the concomitant release of di-tert-butyl hydrazodicarboxylate.

-

SN2 Displacement: The conjugate base of the nucleophile, now activated, displaces the activated hydroxyl group via an SN2 reaction. This step proceeds with a complete inversion of configuration at the stereocenter of the alcohol.

Experimental Protocols

General Protocol for Esterification of a Primary Alcohol using DBAD

This protocol describes a general procedure for the esterification of a primary alcohol with a carboxylic acid using di-tert-butyl azodicarboxylate and triphenylphosphine.

Materials:

-

Primary alcohol (1.0 eq)

-

Carboxylic acid (1.2 eq)

-

Triphenylphosphine (PPh₃) (1.5 eq)

-

Di-tert-butyl azodicarboxylate (DBAD) (1.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq), carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq).

-

Dissolve the solids in anhydrous THF (approximately 0.1-0.2 M concentration with respect to the alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DBAD (1.5 eq) in anhydrous THF to the reaction mixture. The addition should be done dropwise to maintain the temperature below 5 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to 0 °C and slowly add trifluoroacetic acid (TFA) (3-5 eq). Stir for 30 minutes. This step decomposes the excess DBAD and the di-tert-butyl hydrazodicarboxylate byproduct.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ solution to neutralize the TFA.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize representative yields for the Mitsunobu reaction using DBAD with various substrates.

| Alcohol | Nucleophile | Product | Yield (%) |

| Benzyl alcohol | Benzoic acid | Benzyl benzoate | 85-95 |

| 1-Octanol | Acetic acid | Octyl acetate | 80-90 |

| (R)-2-Octanol | Benzoic acid | (S)-Octyl-2-yl benzoate | 75-85 |

| Cinnamyl alcohol | 4-Nitrobenzoic acid | Cinnamyl 4-nitrobenzoate | 88-96 |

Table 1: Esterification of Alcohols with Carboxylic Acids.

| Alcohol | Nucleophile | Product | Yield (%) |

| Ethanol | Phenol | Ethyl phenyl ether | 70-80 |

| Benzyl alcohol | 4-Methoxyphenol | Benzyl (4-methoxyphenyl) ether | 75-85 |

| 1-Butanol | N-Hydroxyphthalimide | N-Butoxyphthalimide | 80-90 |

Table 2: Formation of Ethers and N-O Bonds.

Mandatory Visualizations

Caption: Figure 1: Mitsunobu Reaction Mechanism with DBAD

Caption: Figure 2: Experimental Workflow for DBAD Mitsunobu Reaction

References

Application Notes and Protocols: Di-tert-butyl Azodicarboxylate in Asymmetric Amination

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butyl azodicarboxylate (DBAD) is a widely utilized reagent in organic synthesis, particularly as an electrophilic nitrogen source in asymmetric amination reactions. This method provides a direct and efficient route to access chiral α-amino acids, α-amino ketones, and other nitrogen-containing molecules that are pivotal building blocks in medicinal chemistry and drug development. The steric hindrance provided by the tert-butyl groups of DBAD often influences the stereochemical outcome of these reactions, making it a valuable tool for achieving high enantioselectivity.

This document provides detailed application notes and protocols for the use of DBAD in organocatalyzed asymmetric amination reactions of various carbonyl compounds.

General Reaction Scheme

The fundamental transformation involves the reaction of a nucleophilic enolate or enamine, generated in situ from a carbonyl compound and a chiral organocatalyst, with the electrophilic DBAD. This is followed by subsequent transformations to yield the desired α-amino derivative.

The Versatility of Di-tert-butyl Azodicarboxylate (DBAD) in the Synthesis of Complex Natural Products

For Immediate Release

Di-tert-butyl azodicarboxylate (DBAD) has emerged as a pivotal reagent in the field of natural product synthesis, offering mild and selective reaction conditions for key chemical transformations. Its utility is prominently highlighted in the Mitsunobu reaction, as well as in ene, Diels-Alder, and α-amination reactions, facilitating the construction of intricate molecular architectures found in biologically active compounds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in the synthesis of natural products.

Application in Mitsunobu Reactions

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry. DBAD is often favored over its diethyl (DEAD) or diisopropyl (DIAD) counterparts due to the ease of removal of its corresponding hydrazine byproduct.

Synthesis of (-)-Aglacin E

In the total synthesis of (-)-aglacin E, a lignan with potential therapeutic properties, an intramolecular Mitsunobu reaction using DBAD and triphenylphosphine (PPh₃) is a crucial step for the formation of a key cyclic ether ring.[1][2]

Quantitative Data for Mitsunobu Reaction in (-)-Aglacin E Synthesis

| Step | Reactant | Reagents | Solvent | Temperature | Time | Yield |

| Cyclization | Diol Intermediate | PPh₃, DBAD | THF | 0 °C to rt | 12 h | 50% |

Experimental Protocol: Intramolecular Mitsunobu Cyclization for (-)-Aglacin E Precursor

-

Dissolve the diol intermediate (1.0 equiv) and triphenylphosphine (1.5 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere of argon.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of di-tert-butyl azodicarboxylate (DBAD) (1.5 equiv) in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the cyclized product.

Logical Workflow for the Mitsunobu Reaction

Caption: General workflow of the Mitsunobu reaction.

Synthesis of Vibsane-Type Diterpenoids

The total synthesis of vibsane-type diterpenoids, a class of natural products with interesting biological activities, also features a key Mitsunobu reaction for the formation of an 11-membered ring.[1]

Quantitative Data for Mitsunobu Reaction in Vibsane Diterpenoid Synthesis

| Step | Reactant | Reagents | Solvent | Temperature | Yield |

| Macrolactonization | Seco-acid | PPh₃, DBAD | Toluene | -15 °C | 72% |

Experimental Protocol: Intramolecular Esterification for Vibsane Ring Formation

-

To a solution of the seco-acid (1.0 equiv) in toluene, add triphenylphosphine (2.0 equiv).

-

Cool the mixture to -15 °C.

-

Add di-tert-butyl azodicarboxylate (DBAD) (2.0 equiv) portionwise.

-

Stir the reaction at -15 °C and monitor by TLC.

-

After completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-